molecular formula C15H20N2O4 B2365099 1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one CAS No. 1351659-79-4

1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one

Cat. No.: B2365099
CAS No.: 1351659-79-4
M. Wt: 292.335
InChI Key: FHKCAQFGCQEIEI-UHFFFAOYSA-N
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Description

1-methyl-3-(1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a pyridinone ring, a spirocyclic azaspiro structure, and a dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1,5-dioxa-9-azaspiro[55]undecane-9-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one is unique due to its combination of a pyridinone ring, a spirocyclic azaspiro structure, and a dioxane moiety. This unique arrangement of functional groups imparts specific chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-16-7-2-4-12(13(16)18)14(19)17-8-5-15(6-9-17)20-10-3-11-21-15/h2,4,7H,3,5-6,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKCAQFGCQEIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC3(CC2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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